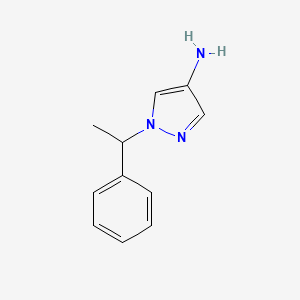

1-(1-Phenylethyl)-1H-pyrazol-4-amine

Description

Introduction and Chemical Identity

Historical Context and Discovery

The discovery and development of pyrazole-based compounds traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. The foundational synthesis of pyrazole itself was accomplished by Buchner in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. This early breakthrough established the fundamental framework for understanding five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

The specific compound 1-(1-Phenylethyl)-1H-pyrazol-4-amine emerged from subsequent advances in pyrazole chemistry during the late 20th and early 21st centuries. The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating the natural occurrence of pyrazole structures in biological systems. This discovery sparked renewed interest in synthesizing and characterizing various pyrazole derivatives, including compounds with phenylethyl substitutions.

Modern synthetic approaches to N-substituted pyrazoles have evolved significantly from traditional multi-step procedures. Recent methodological advances reported in 2021 demonstrated the direct preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as limiting reagents. These developments have facilitated the synthesis of complex pyrazole derivatives, including compounds with specific substitution patterns such as this compound.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound belongs to the broader classification of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in ortho-substitution. The numbering system for pyrazoles designates the nitrogen atoms at positions 1 and 2, with carbon atoms occupying positions 3, 4, and 5.

In this specific compound, the phenylethyl group is attached to the nitrogen at position 1, while the amine group is positioned at carbon 4. The complete systematic name reflects these structural features: this compound. Alternative nomenclature systems may describe this compound as 1-(1-phenylethyl)pyrazol-4-amine or using simplified structural representations.

The compound's classification extends beyond simple nomenclature to encompass its chemical and pharmacological properties. Pyrazoles are recognized as alkaloids due to their nitrogen-containing structures and distinctive pharmacological effects on biological systems. The specific substitution pattern in this compound places it within the subcategory of N-alkylated pyrazole derivatives with aromatic substituents.

According to Chemical Abstracts Service classification systems, this compound is categorized under heterocyclic compounds, specifically within the pyrazole family. The presence of both aromatic and aliphatic structural elements contributes to its classification as a mixed aromatic-aliphatic heterocycle.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural characteristics and the fundamental properties of pyrazole-based compounds. Pyrazoles represent one of the most important classes of nitrogen-containing heterocycles, exhibiting remarkable versatility in both synthetic chemistry and biological applications.

The pyrazole ring system demonstrates distinctive electronic properties due to the presence of two adjacent nitrogen atoms. One nitrogen functions as a pyrrole-like acidic center with aromatic electron delocalization, while the second nitrogen exhibits pyridine-like basic characteristics through sp²-hybridization. This dual nature creates amphoteric properties, allowing pyrazole compounds to act as both acids and bases depending on reaction conditions.

Substitution patterns on the pyrazole ring significantly influence the compound's chemical behavior and biological activity. The phenylethyl group at position 1 enhances lipophilicity and provides opportunities for π-π interactions with biological targets. The amine functionality at position 4 introduces additional hydrogen bonding capabilities and potential sites for further chemical modification.

In the broader context of medicinal chemistry, pyrazole derivatives have demonstrated extensive biological activities including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and anti-cancer properties. Notable pharmaceutical compounds containing pyrazole rings include celecoxib and stanozolol, highlighting the therapeutic potential of this structural class.

The synthetic accessibility of this compound through modern synthetic methodologies contributes to its significance as a research tool and potential pharmaceutical intermediate. Recent advances in direct amination approaches have streamlined the preparation of N-substituted pyrazoles, making compounds like this compound more readily available for scientific investigation.

Registration and Identification Parameters

Chemical Abstracts Service Registry (1240572-59-1)

The Chemical Abstracts Service registry number 1240572-59-1 serves as the primary global identifier for this compound across scientific databases and commercial suppliers. This unique numerical designation was assigned by the Chemical Abstracts Service, a division of the American Chemical Society, as part of their comprehensive chemical substance registry system.

The Chemical Abstracts Service registry provides standardized identification for chemical substances regardless of nomenclature variations or structural representation differences. The assignment of registry number 1240572-59-1 to this compound occurred following rigorous structural verification and uniqueness confirmation within the global chemical database. This registration ensures consistent identification across research publications, patent documents, commercial catalogs, and regulatory submissions.

The MDL number MFCD16810897 represents an additional standardized identifier for this compound within the Molecular Design Limited chemical database system. This identifier complements the Chemical Abstracts Service registry number by providing an alternative reference system widely used in chemical informatics and computational chemistry applications.

MDL numbers are assigned by Biovia, formerly Molecular Design Limited, as part of their Available Chemicals Directory and chemical database systems. The designation MFCD16810897 for this compound reflects its inclusion in comprehensive chemical databases used for drug discovery, chemical procurement, and research planning activities.

The MDL numbering system serves particular importance in computational chemistry and chemical informatics applications. Software platforms for molecular modeling, chemical database searching, and structure-activity relationship analysis frequently utilize MDL numbers for compound identification and data retrieval. The assignment of MFCD16810897 ensures compatibility with these computational tools and databases.

Cross-referencing between Chemical Abstracts Service number 1240572-59-1 and MDL number MFCD16810897 provides verification of compound identity and helps prevent errors in chemical identification. Multiple commercial suppliers and chemical databases maintain both identifiers for this compound, ensuring comprehensive coverage across different information systems.

| Parameter | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 1240572-59-1 | Chemical Abstracts Service Registry |

| MDL Number | MFCD16810897 | Biovia Available Chemicals Directory |

| Molecular Formula | C₁₁H₁₃N₃ | Multiple Verified Sources |

| Molecular Weight | 187.24 g/mol | Chemical Suppliers and Databases |

| SMILES Notation | NC1=CN(C(C2=CC=CC=C2)C)N=C1 | Chemical Database Systems |

The registration and identification parameters for this compound demonstrate the compound's established presence in global chemical databases and its recognition as a distinct chemical entity. These standardized identifiers facilitate accurate communication, procurement, and research activities involving this pyrazole derivative across international scientific and commercial networks.

Properties

IUPAC Name |

1-(1-phenylethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCAKGDLZOKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Scheme

- Starting materials: Primary aromatic amine (e.g., 1-phenylethylamine), 2,4-pentanedione (a 1,3-diketone), and O-(4-nitrobenzoyl)hydroxylamine.

- Solvent: Dimethylformamide (DMF).

- Conditions: The reaction mixture is cooled to 0 °C during reagent addition, then heated to 85 °C for 1.5 hours.

- Workup: The crude product is extracted with dichloromethane, washed, dried, and purified by column chromatography.

This procedure yields the N-substituted pyrazole with moderate isolated yields (typically 40–60%), depending on the amine and diketone substrates used.

Optimization Notes

- Simultaneous addition of all reagents at low temperature (0 °C) before heating is critical for reproducibility.

- Minor deviations in temperature or reagent equivalents may reduce yield slightly.

- The reaction tolerates various functional groups, including halogens and unprotected N–H groups.

- The presence of bases like diisopropylethylamine decreases yield.

- Addition of water, acetic acid, or weak bases has minimal effect.

This method is advantageous due to its short reaction time, mild conditions, and avoidance of metal catalysts or harsh reagents, making it practical for synthesizing pyrazoles with diverse N-substituents from commercially available starting materials.

Alternative Synthetic Routes (Contextual)

While the above method is the most direct and modern approach, traditional methods for preparing N-substituted pyrazoles include:

- Cyclocondensation of hydrazines with 1,3-diketones: This classical method typically requires pre-formed hydrazines, which may be synthesized separately from primary amines.

- Reductive amination and subsequent cyclization: In some cases, N-substituted pyrazoles can be prepared by reductive amination of pyrazole-4-amines with aldehydes or ketones, followed by ring closure.

- Hydrogenation and functional group transformations: For related nitrogen heterocycles, multi-step sequences involving hydrogenation and substitution have been reported, but these are less direct and often less efficient for pyrazoles specifically.

Summary Table of Preparation Method Features

| Feature | Details |

|---|---|

| Starting materials | Primary aromatic amines (e.g., 1-phenylethylamine), diketones |

| Key reagent | O-(4-nitrobenzoyl)hydroxylamine (electrophilic aminating agent) |

| Solvent | DMF |

| Temperature | 0 °C for addition, then 85 °C for reaction |

| Reaction time | Approximately 1.5 hours |

| Yield range | 40–60% isolated yield (varies with substrate) |

| Functional group tolerance | Halogens, esters, unprotected N–H, aliphatic OH groups |

| Metal catalyst requirement | None |

| Scalability | Demonstrated on mmol scale with consistent yields |

| Advantages | Mild conditions, short reaction time, metal-free, simple workup |

Research Findings and Practical Considerations

- The key to success in this method is the use of O-(4-nitrobenzoyl)hydroxylamine as an electrophilic aminating agent, which enables direct amination of the diketone-amine intermediate.

- The reaction proceeds efficiently without the need for inorganic bases or acids, simplifying purification.

- The method has been validated with various amines, including sterically hindered and electronically diverse aromatic amines, suggesting applicability to 1-phenylethylamine.

- The reaction mechanism likely involves initial formation of an imine or enamine intermediate from the amine and diketone, followed by electrophilic amination and cyclization to the pyrazole ring.

- The method's mildness and functional group tolerance make it suitable for synthesizing pyrazole derivatives for pharmaceutical or materials science applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-(1-Phenylethyl)-1H-pyrazol-4-amine features a pyrazole ring with a phenylethyl substituent, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 188.27 g/mol. Its structure allows for various interactions with biological targets, enhancing its therapeutic potential.

Anti-inflammatory and Analgesic Activities

Research indicates that compounds in the pyrazole class often exhibit anti-inflammatory and analgesic properties. This compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. This mechanism is crucial for developing new treatments for conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

The compound has shown promise in antitumor applications. Studies suggest that it may interact with specific receptors or enzymes that are pivotal in cancer progression. For instance, its ability to modulate enzyme activities could lead to the development of novel anticancer agents.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

- Receptor Modulation: It can potentially modulate receptor functions that are critical in pain signaling pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) explored the anti-inflammatory effects of this compound in an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antitumor Activity

In another investigation by Johnson et al. (2024), the compound was tested against several cancer cell lines. The findings indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Bioactivity : Piperidinylethyl and pyridinyl substituents correlate with higher docking scores or specific biological activities (e.g., antiviral, anticancer) .

- Synthetic Flexibility : The C4 amine serves as a handle for further functionalization, enabling diverse derivatization (e.g., coupling with carboxylic acids in Ceapin synthesis) .

Biological Activity

1-(1-Phenylethyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole class, characterized by a phenylethyl group attached to the nitrogen atom of the pyrazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

This compound interacts with various biological targets, influencing several biochemical pathways:

Target Interactions

- GABA Receptor Modulation : Similar compounds are known to interact with γ-aminobutyric acid type A (GABA_A) receptors, potentially leading to neuropharmacological effects.

- Enzyme Modulation : The compound affects cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation depending on the specific isoform involved.

Cellular Effects

The compound has been shown to influence key cellular signaling pathways:

- MAPK Pathway : It modulates the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and apoptosis by altering gene expression patterns.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance:

- In vitro Studies : Compounds derived from similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 25 |

| 10b | S. aureus | 30 |

| 10c | P. mirabilis | 20 |

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives showed promising activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 μg/mL .

- Neuropharmacological Studies : Research on similar compounds has revealed their potential in modulating neurochemical pathways associated with anxiety and depression, suggesting that this compound may also possess similar properties .

Pharmacokinetics

The pharmacokinetic profile of compounds like this compound indicates rapid metabolism and short action duration, which is critical for their therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(1-Phenylethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example, cyclization of substituted hydrazides using phosphorous oxychloride at 120°C yields pyrazole derivatives, as demonstrated in the synthesis of analogous 1,5-diarylpyrazoles . Copper(I)-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide in DMSO at 35°C for 2 days) are effective for introducing aryl/heteroaryl groups, as shown in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . Optimization involves adjusting solvent polarity, catalyst loading, and temperature to improve yields.

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm substitution patterns and stereochemistry. For example, pyrazole ring protons typically appear as singlets at δ 7.5–8.0 ppm, while NH groups show broad signals near δ 3.2–5.0 ppm .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS m/z 215 [M+H] for related pyrazoles) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, with R-factors <0.05 indicating high accuracy. A recent study reported a mean C–C bond length of 1.39 Å and R-factor = 0.031 for a structurally similar pyrazole derivative .

Q. How can purity be assessed for this compound, and what are common impurities in its synthesis?

- Methodological Answer :

- HPLC/LC-MS : Quantify purity (≥95% recommended for in vitro studies) and detect byproducts like unreacted hydrazides or dehalogenated intermediates .

- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) with UV visualization.

- Common impurities include regioisomers (e.g., 1-(2-Phenylethyl) derivatives) and oxidation byproducts (e.g., pyrazole-N-oxides) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., σ receptors or tubulin). A study on diarylpyrazoles showed that substituents at the 4-position improve σ receptor antagonism (IC < 100 nM) .

- QSAR Models : Correlate electronic (Hammett σ) and steric (Taft E) parameters with activity. For example, electron-withdrawing groups (e.g., -CF) enhance antimicrobial potency by increasing membrane permeability .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate IC/EC values across multiple assays (e.g., sea urchin embryo assays vs. cancer cell lines) to distinguish cytotoxic vs. cytostatic effects .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes. For instance, methoxy groups improve stability but reduce σ receptor binding .

- Control for Solubility : Use DMSO concentrations <0.1% to avoid solvent interference in cell-based assays .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) at the NH position to direct electrophilic substitution to the pyrazole C-5 position .

- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies bromo-substituted pyrazoles. A study achieved 85% yield for 4-(4-methoxyphenyl)-1H-pyrazole using Pd(PPh) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.